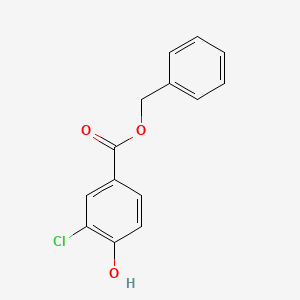![molecular formula C8H8O3 B14421565 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-32-6](/img/structure/B14421565.png)
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound features a unique bicyclo[3.1.0]hexane core structure with three ketone groups at positions 2, 3, and 4, and methyl groups at positions 1 and 5. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione can be achieved through several methods. One common approach involves the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Dimethylbicyclo[31The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Substitution reactions can occur at the methyl or ketone positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the bicyclic structure can influence its reactivity and binding properties. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ketone groups.
1,5-Dimethylbicyclo[2.1.1]hexane: A related compound with a different bicyclic structure.
Cyclopropyl derivatives: Compounds with similar three-membered ring structures.
Uniqueness
1,5-Dimethylbicyclo[310]hexane-2,3,4-trione is unique due to its combination of a bicyclic core with three ketone groups and two methyl groups
Eigenschaften
CAS-Nummer |
81640-32-6 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1,5-dimethylbicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c1-7-3-8(7,2)6(11)4(9)5(7)10/h3H2,1-2H3 |
InChI-Schlüssel |
ILUAVTSUMQJWCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1(C(=O)C(=O)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


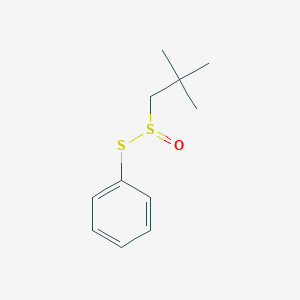

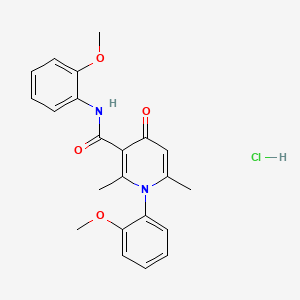
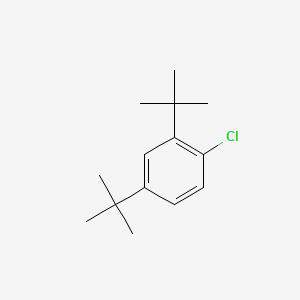
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

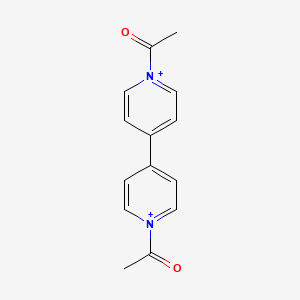
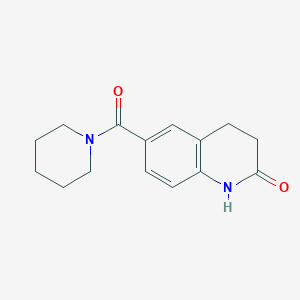

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
